molecular formula C21H20N2O3S2 B4194836 2-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide

2-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide

Cat. No. B4194836
M. Wt: 412.5 g/mol
InChI Key: ZVVGVYIFKXPLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that was first identified in 2014. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and is often used in scientific research to study the effects of cannabinoids on the body.

Mechanism of Action

2-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body. When these receptors are activated, they can modulate a variety of physiological processes, including pain perception, mood, appetite, and immune function. 2-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide-2201 has been shown to activate these receptors in a dose-dependent manner, leading to a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide-2201 are complex and varied. It has been shown to alter the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, and can affect a range of physiological processes, including pain perception, appetite, and immune function. It has also been shown to have anxiolytic and antipsychotic effects, and may be useful in the treatment of certain psychiatric conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide-2201 in scientific research is its high potency and selectivity for CB1 and CB2 receptors. This makes it a useful tool for studying the effects of cannabinoids on these receptors, and for investigating the role of these receptors in various physiological processes. However, one limitation of using 2-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide-2201 is its potential for off-target effects, which can complicate data interpretation and limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving 2-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide-2201. One area of interest is the development of new cannabinoid-based drugs for the treatment of various conditions, including pain, anxiety, and psychiatric disorders. Another potential direction is the investigation of the role of CB1 and CB2 receptors in various physiological processes, and the development of new therapies targeting these receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide-2201, and to identify any potential risks associated with its use.

Scientific Research Applications

2-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide-2201 has been used in a variety of scientific research studies, particularly in the field of pharmacology. It has been shown to have a high binding affinity for CB1 and CB2 receptors, and can be used to study the effects of cannabinoids on these receptors. It has also been used in studies investigating the role of cannabinoids in pain management, anxiety, and other conditions.

properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-10-12-18(13-11-15)28(25,26)23-20-9-4-3-8-19(20)21(24)22-16-6-5-7-17(14-16)27-2/h3-14,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVGVYIFKXPLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylsulfanyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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